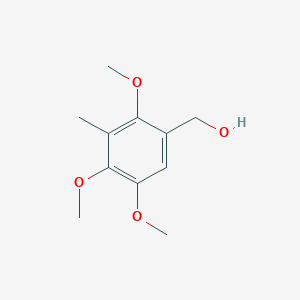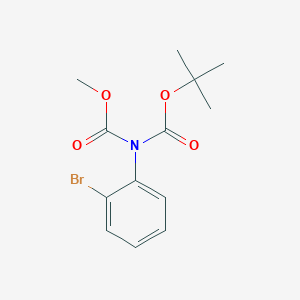![molecular formula C17H20N2O5S B303422 ethyl {[4-(3,4-dimethoxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetate](/img/structure/B303422.png)
ethyl {[4-(3,4-dimethoxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl {[4-(3,4-dimethoxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetate, also known as EDDSA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of ethyl {[4-(3,4-dimethoxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that play a role in inflammation, oxidative stress, and cancer development. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation. ethyl {[4-(3,4-dimethoxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetate has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer development.
Biochemical and Physiological Effects
ethyl {[4-(3,4-dimethoxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetate has been found to have a range of biochemical and physiological effects, including the inhibition of inflammation, oxidative stress, and cancer cell proliferation. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). ethyl {[4-(3,4-dimethoxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetate has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using ethyl {[4-(3,4-dimethoxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetate in lab experiments is its relatively low toxicity compared to other chemical compounds. It has been found to have a high safety profile and to be well-tolerated in animal studies. However, ethyl {[4-(3,4-dimethoxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetate is not very water-soluble, which can make it difficult to administer in certain experiments. It also has a relatively short half-life, which can limit its effectiveness in some applications.
Future Directions
There are several potential future directions for research on ethyl {[4-(3,4-dimethoxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetate. One area of interest is the development of novel drug formulations that improve its solubility and bioavailability. Another area of interest is the investigation of its potential applications in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular disease. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its therapeutic potential.
Synthesis Methods
Ethyl {[4-(3,4-dimethoxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetate can be synthesized through a multistep process that involves the reaction of 3,4-dimethoxybenzaldehyde with 1-methylimidazole-5-carbaldehyde in the presence of acetic anhydride and sulfuric acid to form 4-(3,4-dimethoxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazole-2-thiol. This intermediate product is then reacted with ethyl bromoacetate in the presence of potassium carbonate to form ethyl {[4-(3,4-dimethoxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetate.
Scientific Research Applications
Ethyl {[4-(3,4-dimethoxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetate has been found to have potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anti-inflammatory, antioxidant, anticancer, and antidiabetic properties.
properties
Product Name |
ethyl {[4-(3,4-dimethoxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetate |
|---|---|
Molecular Formula |
C17H20N2O5S |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
ethyl 2-[(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-1-methyl-5-oxoimidazol-2-yl]sulfanylacetate |
InChI |
InChI=1S/C17H20N2O5S/c1-5-24-15(20)10-25-17-18-12(16(21)19(17)2)8-11-6-7-13(22-3)14(9-11)23-4/h6-9H,5,10H2,1-4H3/b12-8- |
InChI Key |
BRRPTIIOOUHHMB-WQLSENKSSA-N |
Isomeric SMILES |
CCOC(=O)CSC1=N/C(=C\C2=CC(=C(C=C2)OC)OC)/C(=O)N1C |
SMILES |
CCOC(=O)CSC1=NC(=CC2=CC(=C(C=C2)OC)OC)C(=O)N1C |
Canonical SMILES |
CCOC(=O)CSC1=NC(=CC2=CC(=C(C=C2)OC)OC)C(=O)N1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![({2,4,5-Tris[(carboxymethyl)sulfanyl]-3,6-dioxo-1,4-cyclohexadien-1-yl}sulfanyl)acetic acid](/img/structure/B303346.png)
![S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate](/img/structure/B303347.png)


![3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B303352.png)

![Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl-](/img/structure/B303355.png)

![N-(2-iodo-4,5-dimethoxybenzyl)-N-[(4-iodo-1,2,5-trimethyl-1H-pyrrol-3-yl)methyl]amine](/img/structure/B303360.png)

